Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16581785
Molecular Formula: C13H16NO4S-
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16NO4S- |
|---|---|
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1 |
| Standard InChI Key | ITKGRAREGLOJCD-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)[O-] |
Introduction
Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester, also known as 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, is a complex organic compound belonging to the thienopyridine class. This compound is of interest in organic synthesis due to its unique structure and potential applications in pharmaceuticals and materials science.
Synthesis
The synthesis of thieno[3,2-c]pyridine derivatives typically involves multi-step reactions, including cyclization and esterification processes. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to protect amino groups during reactions.
Applications
Thieno[3,2-c]pyridine derivatives are explored for their potential in pharmaceuticals due to their biological activity. They can also be used as building blocks in materials science for the development of new materials with specific properties.
Chemical Reactions
Thieno[3,2-c]pyridine derivatives can undergo various chemical reactions, including:
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Electrophilic Aromatic Substitution: These compounds can participate in Friedel-Crafts reactions, allowing the introduction of aryl or alkyl groups onto the aromatic ring .
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Nucleophilic Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions, replacing halogens with nucleophiles .
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Metalation Reactions: They can form metal complexes, which are useful in catalytic processes .
Data Table
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided |
| CAS Number | Not directly mentioned for this specific compound |
| Chemical Name | Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester |
| Synthesis | Multi-step reactions involving cyclization and esterification |
| Applications | Pharmaceuticals and materials science |
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